molecular formula C14H22ClNO2 B1397646 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220036-83-8

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Cat. No.: B1397646
CAS No.: 1220036-83-8
M. Wt: 271.78 g/mol
InChI Key: YVWOCSLMGKKIRN-UHFFFAOYSA-N
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Description

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
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Biological Activity

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic compound recognized for its potential applications in pharmaceuticals and organic synthesis. This compound, characterized by a piperidine ring with a phenoxyethoxy substituent, is being investigated for its biological activities, which include interactions with various biological targets, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁NO₂·HCl. Its structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Phenoxyethoxy Group : A substituent that enhances solubility and biological activity.

The compound is typically synthesized through the reaction of piperidine with 2-phenoxyethanol, followed by the formation of the hydrochloride salt, which improves its stability and solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Although specific affinities and kinetic parameters are still under investigation, preliminary studies suggest that it may act as a modulator of certain biological pathways related to therapeutic effects.

Potential Biological Targets

  • Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzymes : It could modulate enzyme activities involved in metabolic processes or disease mechanisms.

Biological Activity Studies

Recent research has focused on the pharmacological potential of this compound in various biological contexts. Below are some key findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveReduced pain responses in animal models
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

  • Antinociceptive Effects :
    A study assessed the antinociceptive properties of this compound using a formalin test in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting potential applications in pain management.
  • Anti-inflammatory Activity :
    Another investigation focused on the compound's ability to inhibit inflammatory cytokines in vitro. The results demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Properties :
    In a neuroprotection study, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that it may have therapeutic implications for neurodegenerative diseases .

Properties

IUPAC Name

4-(2-phenoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWOCSLMGKKIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-83-8
Record name Piperidine, 4-[(2-phenoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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